![molecular formula C9H12BClO4 B2366010 [3-クロロ-5-(2-メトキシエトキシ)フェニル]ボロン酸 CAS No. 2096335-62-3](/img/structure/B2366010.png)

[3-クロロ-5-(2-メトキシエトキシ)フェニル]ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

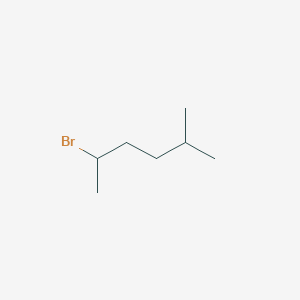

“[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 2096335-62-3 . It has a molecular weight of 230.46 . The IUPAC name for this compound is 3-chloro-5-(2-methoxyethoxy)phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BClO4/c1-14-2-3-15-9-5-7 (10 (12)13)4-8 (11)6-9/h4-6,12-13H,2-3H2,1H3 . This code provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid are not mentioned in the search results, boronic acids are known to participate in various types of reactions. For instance, they can undergo 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, and they can participate in cross-coupling reactions with diazoesters or potassium cyanate .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere .科学的研究の応用

共役付加反応

鈴木-宮浦カップリング

ロジウム触媒アミノ化

パラジウム触媒アリール化

機能性色素合成

動的クリックケミストリー

Safety and Hazards

作用機序

Target of Action

The primary target of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity . They are readily prepared and used under mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the success of this reaction in organic synthesis .

Action Environment

The action of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in a variety of environments.

生化学分析

Biochemical Properties

[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, forming a new carbon-carbon bond . Additionally, [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid can interact with various enzymes and proteins that contain active sites capable of binding boronic acids, potentially inhibiting their activity through the formation of reversible covalent bonds.

Cellular Effects

The effects of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For instance, it may inhibit proteasome activity by binding to the catalytic sites of proteasome enzymes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle regulation and apoptosis . Furthermore, [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid can affect cellular redox balance by interacting with thiol-containing proteins, potentially leading to oxidative stress and changes in cellular homeostasis.

Molecular Mechanism

At the molecular level, [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can result in the modulation of enzyme activity, affecting various biochemical pathways . Additionally, the compound can act as a ligand for metal ions, forming complexes that may alter the function of metalloproteins and enzymes. These interactions can lead to changes in gene expression and cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to aqueous environments or oxidative conditions can lead to its degradation, affecting its long-term efficacy in biochemical assays. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and therapeutic potential. At higher doses, [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid may induce toxic effects, including hepatotoxicity, nephrotoxicity, and adverse effects on the immune system . Threshold effects observed in these studies indicate that careful dosage optimization is crucial to minimize toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose the parent compound’s biological activity . These metabolic transformations can affect the compound’s bioavailability and efficacy in biochemical assays. Additionally, [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid may influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid may interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. The precise subcellular localization of the compound can determine its biological effects and therapeutic potential.

特性

IUPAC Name |

[3-chloro-5-(2-methoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOJVOYCEWLSKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCCOC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)